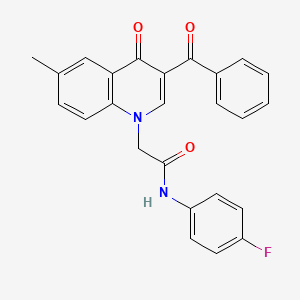

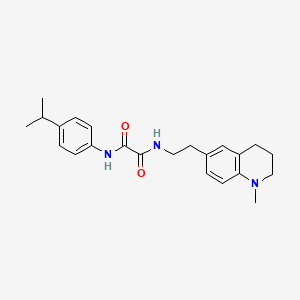

![molecular formula C15H12ClFN2O4S B2490082 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-58-8](/img/structure/B2490082.png)

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

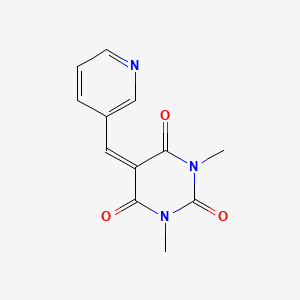

Synthesis Analysis

The synthesis of complex benzenesulfonamide derivatives often involves multiple steps, including the introduction of fluorine atoms to increase selectivity and potency. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showed that substituent effects at the ortho position to the sulfonamide group on the phenyl ring were significant. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, highlighting the importance of halogen atoms in the synthesis of pharmacologically relevant compounds (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interaction of these compounds with biological targets. The crystal structures of related compounds reveal that halogenation (introduction of fluorine and chlorine) affects the molecular conformation and, consequently, the biological activity. For example, the structures of tetrazole derivatives have been determined to understand their COX-2 inhibitory potential, showing how modifications in the benzenesulfonamide scaffold can influence drug-receptor interactions (Al-Hourani et al., 2015).

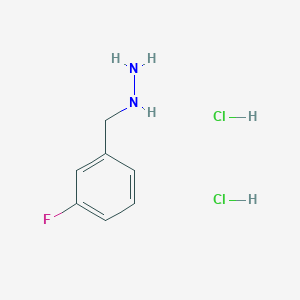

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups and their positions. For instance, organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines afford cyclic amines with chiral tetrasubstituted C-F stereocenters, demonstrating the compound's potential for creating stereochemically complex structures (Li, Lin, & Du, 2019).

Aplicaciones Científicas De Investigación

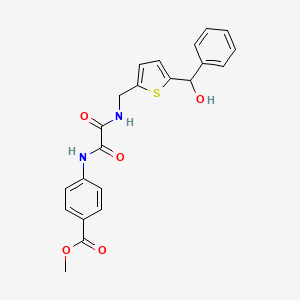

Carbonic Anhydrase Inhibitors

Compounds structurally related to benzenesulfonamides have been reported to facilitate the construction of [1,4]oxazepine-based primary sulfonamides, exhibiting potent inhibition of human carbonic anhydrases. These enzymes are therapeutically relevant, suggesting applications in designing inhibitors for conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

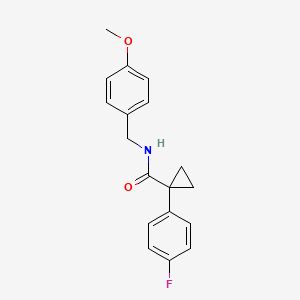

Antitumor Activity

Several benzenesulfonamide derivatives have shown significant in vitro antitumor activity. For instance, compounds bearing N-(benzoxazol-2-yl) and related moieties have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Enantioselective Synthesis

Research has also delved into the enantioselective construction of compounds with benzenesulfonamide scaffolds, achieving high yields and selectivities. These studies contribute to the synthesis of pharmacologically active compounds with specific stereochemical configurations, essential for drug development (Li, Lin, & Du, 2019).

Photodynamic Therapy

Derivatives of benzenesulfonamides have been investigated for their photophysical and photochemical properties, suggesting their use as photosensitizers in photodynamic therapy. This application is particularly relevant for the treatment of cancer, where the generation of singlet oxygen can induce cell death in tumor cells (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibitors

The introduction of fluorine atoms into the benzenesulfonamide structure has been found to increase COX-2 inhibition selectivity. This finding is crucial for developing new anti-inflammatory drugs with fewer side effects than traditional NSAIDs (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4S/c16-12-8-10(2-3-13(12)17)24(21,22)19-9-1-4-14-11(7-9)15(20)18-5-6-23-14/h1-4,7-8,19H,5-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIODEZYSSAUPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)